molecular formula C21H22FNO B2931689 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone CAS No. 2320535-01-9

1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone

Cat. No. B2931689
CAS RN: 2320535-01-9
M. Wt: 323.411
InChI Key: FEGHMJQRLKERIS-UHFFFAOYSA-N
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Description

1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone, also known as RTI-126, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. In

Mechanism of Action

1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By blocking the transporter, 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone increases the concentration of dopamine in the synapse, leading to increased dopamine signaling and improved neurological function.
Biochemical and Physiological Effects
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone has been shown to increase locomotor activity and improve cognitive function in animal models. It has also been shown to reduce drug-seeking behavior in rats, indicating its potential use in the treatment of drug addiction. Additionally, 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of various disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone in lab experiments is its potency and selectivity for the dopamine transporter. This allows for precise manipulation of dopamine signaling in the brain. However, one of the limitations of using 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone is its high cost and difficulty in synthesis, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone. One area of research is the development of more efficient and cost-effective synthesis methods for 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone. Another area of research is the investigation of its potential use in the treatment of other neurological and psychiatric disorders such as depression and schizophrenia. Additionally, further research is needed to understand the long-term effects of 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone on the brain and its potential for neurotoxicity.

Synthesis Methods

The synthesis of 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone involves the reaction of 3-fluoro-8-azabicyclo[3.2.1]octane with 4-phenylphenacyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone.

Scientific Research Applications

1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which is essential for the treatment of these disorders.

properties

IUPAC Name

1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO/c22-18-13-19-10-11-20(14-18)23(19)21(24)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGHMJQRLKERIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1,1'-Biphenyl]-4-yl}-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

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